4-bromo-5-methoxypyridin-2(1H)-one

Descripción general

Descripción

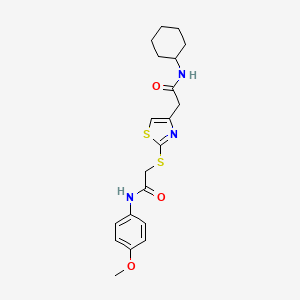

4-Bromo-5-methoxypyridin-2-amine, with the CAS number 1417534-89-4, is a chemical compound with the molecular formula C6H7BrN2O . It has a molecular weight of 203.04 .

Molecular Structure Analysis

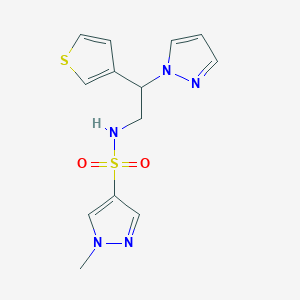

The molecular structure of 4-bromo-5-methoxypyridin-2(1H)-one consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 4th position by a bromine atom, at the 5th position by a methoxy group (-OCH3), and at the 2nd position by an amine group (-NH2) .Aplicaciones Científicas De Investigación

Synthesis of Functionalized Pyridines

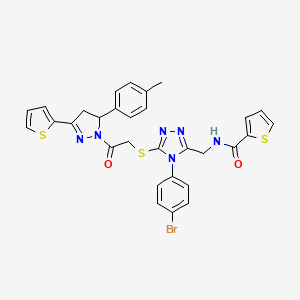

- 4-bromo-5-methoxypyridin-2(1H)-one is used in the efficient synthesis of 5-functionalized 2-methoxypyridines. These compounds are further applied in the synthesis of tetrahydroquinolizinones and tetrahydroquinolinones, which are important in medicinal chemistry (Sośnicki, 2009).

Nitration of Pyridine Derivatives

- In a study focusing on the nitration of derivatives of pyridine N-oxide, this compound was found to yield a 6-nitro derivative as the sole reaction product, illustrating its unique reactivity and utility in organic synthesis (Hertog et al., 2010).

Inhibition of Thioredoxin Reductase

- Bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes, which utilize this compound, showed significant activity against cancer cell lines, particularly the cisplatin-resistant ovarian cancer cell line A2780cis. These complexes are potential candidates for cancer treatment due to their ability to inhibit thioredoxin reductase and induce reactive oxygen species (Gallati et al., 2020).

As a Pyridyne Precursor

- This compound is developed as a practical precursor for 2,3-pyridyne, a reactive intermediate in organic chemistry. This compound reacts regioselectively with other organic substrates, illustrating its versatility in synthesis (Walters et al., 1992).

Corrosion Inhibition

- A compound incorporating this compound demonstrated superior efficiency in inhibiting the corrosion of mild steel, suggesting its potential application in industrial corrosion protection (Al-amiery et al., 2020).

Synthesis of Bioactive Compounds

- This compound is used in the synthesis of various bioactive compounds, such as dopamine D2 and D3 and serotonin-3 (5-HT3) receptor antagonists. Its utility in the efficient synthesis of complex molecules is highlighted in these studies (Hirokawa et al., 2000).

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-5-methoxy-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-5-3-8-6(9)2-4(5)7/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOKSZFSABRWIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=O)C=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2724287.png)

![[2-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B2724296.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2724304.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2724305.png)

![3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2724309.png)